REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:18])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:4]=1[C:5]([Cl:18])=[O:6]
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Name
|
|
Quantity
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0.68 g
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Type
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reactant
|
Smiles
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COC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
diluted with 10 mL toluene
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Type
|
CONCENTRATION
|
Details
|
This material was again concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
was again diluted with 10 mL toluene
|
Type
|
CONCENTRATION
|
Details
|
This concentration and dilution
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)Cl)C=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |